molecular formula C7H15NS B15263615 (1-Methylpiperidin-2-yl)methanethiol

(1-Methylpiperidin-2-yl)methanethiol

Cat. No.: B15263615
M. Wt: 145.27 g/mol
InChI Key: GIIYRULMJXJUDY-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-2-yl)methanethiol is an organic compound with the molecular formula C7H15NS It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-2-yl)methanethiol typically involves the reaction of piperidine derivatives with thiol-containing reagents. One common method involves the alkylation of piperidine with a thiol reagent under basic conditions. For example, the reaction of 1-methylpiperidine with methanethiol in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-2-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or sulfonated piperidine derivatives.

Scientific Research Applications

(1-Methylpiperidin-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpiperidin-2-yl)methanol: A similar compound with a hydroxyl group instead of a thiol group.

    N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: A related compound with an amine group.

Uniqueness

(1-Methylpiperidin-2-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where thiol functionality is required .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)methanethiol

InChI

InChI=1S/C7H15NS/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3

InChI Key

GIIYRULMJXJUDY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CS

Origin of Product

United States

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